molecular formula C9H20O2 B11950634 5-Methoxy-3,5-dimethylhexan-3-ol CAS No. 6663-88-3

5-Methoxy-3,5-dimethylhexan-3-ol

Cat. No.: B11950634
CAS No.: 6663-88-3
M. Wt: 160.25 g/mol
InChI Key: PDAULZKQVJHNFB-UHFFFAOYSA-N
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Description

This compound has the molecular formula C₁₀H₂₂O, a molecular weight of 158.28 g/mol, and a calculated LogP value of 2.97, indicating moderate lipophilicity . Its structure features a hydroxyl group at position 3, flanked by an ethyl group and two methyl groups at positions 3 and 5, respectively. This branching pattern influences its physical and chemical behavior, such as solubility and steric hindrance.

Properties

CAS No.

6663-88-3

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

5-methoxy-3,5-dimethylhexan-3-ol

InChI

InChI=1S/C9H20O2/c1-6-9(4,10)7-8(2,3)11-5/h10H,6-7H2,1-5H3

InChI Key

PDAULZKQVJHNFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,5-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-3-hexanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-3,5-dimethylhexan-3-ol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3,5-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,5-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence lists several structurally analogous alcohols (), enabling a comparative analysis based on substituent arrangement and functional groups:

Table 1: Comparative Overview of Tertiary Alcohols

Compound Name Molecular Formula Hydroxyl Position Key Substituents LogP (If Available)
3-Ethyl-5,5-dimethylhexan-3-ol C₁₀H₂₂O 3 Ethyl (C3), dimethyl (C5) 2.97
3-Ethyl-2-methylhexan-3-ol C₉H₂₀O 3 Ethyl (C3), methyl (C2)
3-Ethyl-3-methylpentan-1-ol C₈H₁₈O 1 Ethyl (C3), methyl (C3)
3-Ethyl-2,4-dimethylpentan-3-ol C₉H₂₀O 3 Ethyl (C3), dimethyl (C2, C4)

Key Observations :

Branching and Steric Effects: 3-Ethyl-5,5-dimethylhexan-3-ol has a longer carbon chain and symmetrical dimethyl groups at C5, reducing steric strain compared to 3-ethyl-2-methylhexan-3-ol, where substituents at C2 and C3 create more crowding . The pentanol derivatives (e.g., 3-ethyl-3-methylpentan-1-ol) exhibit shorter chains, likely resulting in lower boiling points and higher volatility compared to hexanol analogs.

Hydroxyl Group Position :

  • Moving the hydroxyl group from C3 (as in 3-ethyl-5,5-dimethylhexan-3-ol ) to C1 (e.g., 3-ethyl-3-methylpentan-1-ol ) alters hydrogen-bonding capacity and reactivity. Primary alcohols (C1-OH) are generally more reactive in oxidation reactions than tertiary alcohols (C3-OH).

Lipophilicity Trends :

  • The LogP of 3-ethyl-5,5-dimethylhexan-3-ol (2.97) suggests higher lipophilicity than less-branched analogs due to increased alkyl substitution, which enhances hydrophobic interactions . Compounds with fewer substituents (e.g., 3-ethyl-2-methylhexan-3-ol ) may have lower LogP values.

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